molecular formula C15H12ClNO3S B2847554 7-(benzyloxy)-1H-indole-3-sulfonyl chloride CAS No. 2171822-71-0

7-(benzyloxy)-1H-indole-3-sulfonyl chloride

Cat. No.: B2847554
CAS No.: 2171822-71-0
M. Wt: 321.78
InChI Key: NJFOENFJKZJICN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride typically involves the reaction of 7-Phenylmethoxy-1H-indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency in handling chlorosulfonic acid and other reagents.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles to form sulfonamide derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases can be used to hydrolyze the sulfonyl chloride group.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonic Acid: Formed from hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

7-(benzyloxy)-1H-indole-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride is not well-documented. it is likely to involve interactions with specific molecular targets and pathways, similar to other indole derivatives. These interactions may include binding to enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-phenylmethoxy-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S/c16-21(18,19)14-9-17-15-12(14)7-4-8-13(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOENFJKZJICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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